
N-(3-Hydroxypropyl)butyramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Hydroxypropyl)butyramide is an organic compound belonging to the class of fatty amides. It is derived from butyramide, which is a carboxylic acid amide derivative of butyric acid. This compound is characterized by the presence of a hydroxypropyl group attached to the nitrogen atom of the butyramide structure. It has a molecular formula of C7H15NO2 and a molecular weight of 145.20 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Hydroxypropyl)butyramide typically involves the reaction of butyramide with 3-chloropropanol under basic conditions. The reaction proceeds via nucleophilic substitution, where the amide nitrogen attacks the carbon atom of the chloropropanol, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound can be achieved through biocatalytic processes using nitrile hydratase enzymes. These enzymes catalyze the hydration of butyronitrile to butyramide, which can then be further reacted with 3-chloropropanol to yield this compound. This method is advantageous due to its high efficiency and environmentally friendly nature .
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Hydroxypropyl)butyramide undergoes various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-(3-Oxopropyl)butyramide.
Reduction: Formation of N-(3-Hydroxypropyl)butylamine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(3-Hydroxypropyl)butyramide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the production of polymers and other materials.
Mecanismo De Acción
The mechanism of action of N-(3-Hydroxypropyl)butyramide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing metabolic processes. The hydroxypropyl group plays a crucial role in its binding affinity and specificity towards target proteins .
Comparación Con Compuestos Similares
Similar Compounds
Butyramide: The parent compound, lacking the hydroxypropyl group.
N-(2-Hydroxyethyl)butyramide: Similar structure with a hydroxyethyl group instead of hydroxypropyl.
N-(3-Hydroxypropyl)acetamide: Similar structure with an acetamide group instead of butyramide.
Uniqueness
N-(3-Hydroxypropyl)butyramide is unique due to the presence of the hydroxypropyl group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential interactions with biological targets, making it a valuable compound for various applications .
Propiedades
Número CAS |
137160-71-5 |
|---|---|
Fórmula molecular |
C7H15NO2 |
Peso molecular |
145.20 g/mol |
Nombre IUPAC |
N-(3-hydroxypropyl)butanamide |
InChI |
InChI=1S/C7H15NO2/c1-2-4-7(10)8-5-3-6-9/h9H,2-6H2,1H3,(H,8,10) |
Clave InChI |
BXZXQTXKLQAOEF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl 5-hydroxy-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B12939956.png)

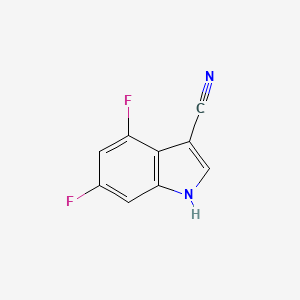
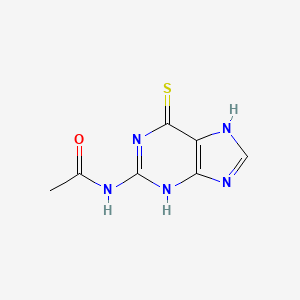
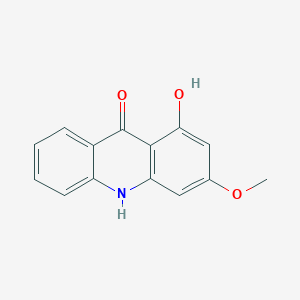
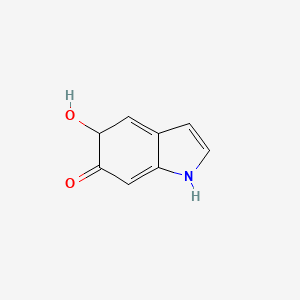

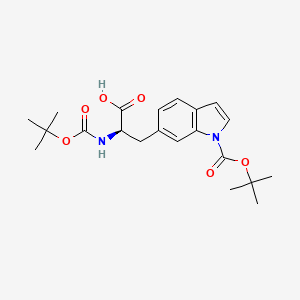
![2',7'-Dibromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12940023.png)
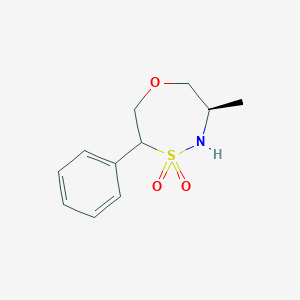
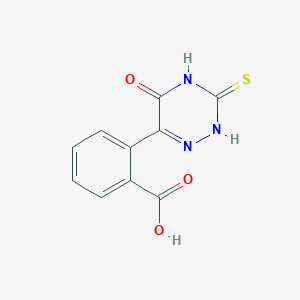
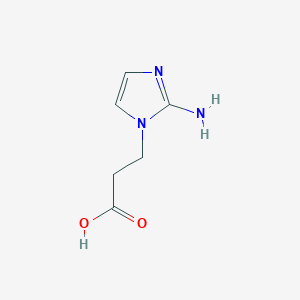
![2-(tert-Butyl) 3-methyl 7-fluoro-2-azabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate](/img/structure/B12940044.png)

